5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Description
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a polycyclic ketone featuring a fused cyclopenta-naphthalenone scaffold. Its structure includes a partially saturated bicyclic system with four methyl groups at positions 5 and 8, and a ketone at position 1.
Structure
3D Structure
Properties
IUPAC Name |
5,5,8,8-tetramethyl-1,2,6,7-tetrahydrocyclopenta[b]naphthalen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-16(2)7-8-17(3,4)14-10-12-11(9-13(14)16)5-6-15(12)18/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYYDVAFVOGXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CCC(=O)C3=C2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632566 | |
| Record name | 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102296-82-2 | |
| Record name | 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one typically involves the reaction of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Findings from Comparative Studies
Steric and Electronic Effects :
- The target compound’s four methyl groups enhance steric bulk compared to simpler analogs like 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one . This reduces reactivity at the ketone position but improves thermal stability.
- The absence of methyl groups in 3,5,6,7,8,8a-hexahydro-2H-naphthalen-1-one allows for easier functionalization but increases susceptibility to oxidation.
Lipophilicity and Bioactivity: The pentamethyl dihydronaphthalenol derivative exhibits the highest logP (4.05), making it suitable for lipid-rich environments. In contrast, the carboxylic acid derivative (logP ~5.2) balances lipophilicity with water solubility due to its -COOH group.
Synthetic Utility :
- Compounds with extended alkyl chains (e.g., ) are often intermediates in synthesizing bioactive molecules, whereas the target compound’s rigid structure may serve as a chiral building block in asymmetric catalysis.
Biological Activity
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one (CAS No. 102296-82-2) is an organic compound characterized by its unique structure featuring a cyclopenta[b]naphthalene core. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields including chemistry and medicine.
- Molecular Formula : C17H22O
- Molecular Weight : 242.36 g/mol
- IUPAC Name : 5,5,8,8-tetramethyl-1,2,6,7-tetrahydrocyclopenta[b]naphthalen-3-one
- Synonyms : 1H-Benz[f]inden-1-one; 2,3,5,6,7,8-hexahydro-5,5,8,8-tetramethyl
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential effects:
Antimicrobial Activity
Studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:
- A study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
Antiproliferative Effects
The compound has also been investigated for its antiproliferative properties against various cancer cell lines:
- In vitro assays demonstrated that certain fractions derived from related compounds exhibited cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values in the range of 200 to 250 µg/mL .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can influence various biochemical pathways leading to observed antimicrobial and antiproliferative effects. Ongoing research aims to elucidate these mechanisms further.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
Q & A
Q. What are the recommended synthetic pathways for 5,5,8,8-tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of polyunsaturated precursors under acidic or thermal conditions. For example, Nazarov and Gurvich demonstrated the use of acid-catalyzed cyclization of dienones, achieving yields of ~60–70% under controlled anhydrous conditions . Key variables include solvent polarity (e.g., toluene vs. DCM) and temperature gradients (80–120°C). Optimization should prioritize minimizing side reactions like over-methylation, monitored via TLC or HPLC .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography. For NMR, focus on distinguishing methyl group environments (e.g., δ 1.2–1.4 ppm for axial vs. equatorial methyls) and coupling constants to verify cyclopentane ring conformation . Crystallographic data (e.g., CCDC entries) resolve absolute stereochemistry, particularly for fused bicyclic systems . IR spectroscopy (C=O stretch ~1700 cm⁻¹) validates ketone functionality .
Advanced Research Questions
Q. What computational methods are suitable for modeling the conformational dynamics of 5,5,8,8-tetramethyl-cyclopenta[b]naphthalenone?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate energy minima for chair vs. boat conformations of the hexahydro ring. Compare with experimental NMR coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) . Molecular dynamics simulations (MD) at 298 K in implicit solvent models (e.g., water) predict solvent-dependent conformational equilibria .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Conduct systematic SAR studies with standardized assays (e.g., IC₅₀ in enzyme inhibition). For instance, discrepancies in cytotoxicity (e.g., NIH/3T3 vs. HeLa cells) may arise from differences in cell permeability or metabolic stability. Validate results using orthogonal methods like SPR (surface plasmon resonance) for binding affinity and metabolomic profiling to identify degradation products .
Q. What experimental designs are optimal for studying environmental fate and degradation pathways of this compound?
- Methodological Answer : Use a split-plot design with controlled variables: pH (4–9), UV exposure (254 nm), and microbial consortia (e.g., soil slurry). Monitor degradation via LC-MS/MS, focusing on hydroxylated or demethylated byproducts. Include abiotic controls (e.g., autoclaved samples) to distinguish biotic vs. abiotic degradation .
Key Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
